molecular formula C4H4N2OS B1342393 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde CAS No. 61018-49-3

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

Cat. No. B1342393
CAS RN: 61018-49-3
M. Wt: 128.15 g/mol
InChI Key: GCPFDERTUUICNT-UHFFFAOYSA-N
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Description

“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is a chemical compound with the molecular formula C4H4N2OS . It has a molecular weight of 128.16 g/mol . It is typically solid at room temperature .


Synthesis Analysis

The synthesis of “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives can be achieved through various methods. For instance, one study reported the synthesis of a similar molecule, “5 Mercapto 2-- (5 methyl furan 2 yl 1,3,4 thiadiazole”, from the reaction of “2 amino 5 mercapto 1,3,4 thiadiazole” with "5 methyl furan 2 carbaldehyde" .


Molecular Structure Analysis

The molecular structure of “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The InChI code for this compound is 1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3 .


Chemical Reactions Analysis

“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives demonstrate unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . They react with electrophiles at the nitrogen atoms, forming N-substituted derivatives . They can also undergo reactions at the carbon atoms adjacent to the sulfur atom, resulting in C-substituted derivatives .


Physical And Chemical Properties Analysis

“5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” is typically solid at room temperature . It has a molecular weight of 128.16 g/mol . The IR spectrum of a similar compound showed a characteristic band at 1713 cm−1, which could be attributed to the C=O stretching frequency .

Scientific Research Applications

    Organic Chemistry

    • Application: Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole .
    • Method: The functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole was conducted, yielding two series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
    • Results: The experimental conditions were optimized for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .

    Medicinal Chemistry

    • Application: Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potent antimicrobial agents .
    • Method: A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
    • Results: The newly synthesized compounds were fully characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis. Moreover, the antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

    Organic Chemistry

    • Application: Domino reactions of 5-methyl-1,3,4-thiadiazole-2-amine .
    • Method: A new one-pot method has been introduced for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent .
    • Results: All three types of amines have been successfully prepared after changing the ratio of substrates and base control .

    Pharmaceutical Chemistry

    • Application: Synthesis and biological evaluation of 3-benzyl/piperazino- methyl-1,2 .
    • Method: The applications of these triazoles are increasingly found in all aspects of drug discovery, ranging from cutting edge research through combinatorial chemistry and target-templated in situ chemistry, to proteomics and DNA research using bioconjugation reactions .
    • Results: The results of this study are not specified in the source .

    Medicinal Chemistry

    • Application: Synthesis and Anticancer Activity of New 1,3,4-Thiadiazolyl-1,2,4 .
    • Method: The method involves the synthesis of 1,3,4-thiadiazole derivatives .
    • Results: The results of this study are not specified in the source .

    Pharmaceutical Chemistry

    • Application: Synthesis and anticancer activity of some novel thiazoles .
    • Method: The method involves the synthesis of 1,3,4-thiadiazole derivatives .
    • Results: The results of this study are not specified in the source .

    Organic Chemistry

    • Application: Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole .
    • Method: The functionalisation of 2-mercapto-5-methyl-1,3,4-thiadiazole was conducted, yielding two series of products: 2-(ω-haloalkylthio)thiadiazoles and symmetrical bis-thiadiazoles, with variable chain lengths .
    • Results: The experimental conditions were optimised for each class of compounds by altering the base used and the reagents’ proportions, leading to the development of separate protocols tailored to their specific reactivity and purification needs .

    Pharmaceutical Chemistry

    • Application: Synthesis and biological evaluation of 3-benzyl/piperazino- methyl-1,2 .
    • Method: The applications of these triazoles are increasingly found in all aspects of drug discovery, ranging from cutting edge research through combinatorial chemistry and target-templated in situ chemistry, to proteomics and DNA research using bioconjugation reactions .
    • Results: The results of this study are not specified in the source .

    Medicinal Chemistry

    • Application: Synthesis and Anticancer Activity of New 1,3,4-Thiadiazolyl-1,2,4 .
    • Method: The method involves the synthesis of 1,3,4-thiadiazole derivatives .
    • Results: The results of this study are not specified in the source .

    Pharmaceutical Chemistry

    • Application: A facile synthesis and anticancer activity of some novel thiazoles .
    • Method: The method involves the synthesis of 1,3,4-thiadiazole derivatives .
    • Results: The results of this study are not specified in the source .

    Organic Chemistry

    • Application: An improved and one-pot procedure to the synthesis of symmetric amines by domino reactions of 5-methyl-1,3,4-thiadiazole-2-amine .
    • Method: A new one-pot method has been introduced in this work for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent .
    • Results: All three types of amines have been successfully prepared after changing the ratio of substrates and base control .

Future Directions

The future directions for “5-Methyl-1,3,4-thiadiazole-2-carbaldehyde” and its derivatives could involve further exploration of their antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

5-methyl-1,3,4-thiadiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c1-3-5-6-4(2-7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFDERTUUICNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608254
Record name 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1,3,4-thiadiazole-2-carbaldehyde

CAS RN

61018-49-3
Record name 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1,3,4-thiadiazole-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Barilli, L Aldegheri, F Bianchi, L Brault… - Journal of Medicinal …, 2021 - ACS Publications
Transient receptor potential cation channel subfamily M member 5 (TRPM5) is a nonselective monovalent cation channel activated by intracellular Ca 2+ increase. Within the …
Number of citations: 6 0-pubs-acs-org.brum.beds.ac.uk

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